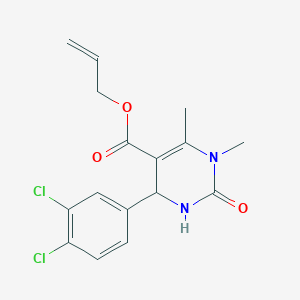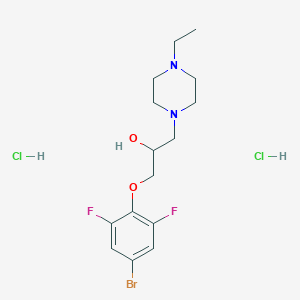
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Coumarin 151 and is a derivative of coumarin, a widely used compound in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the inflammatory and coagulation pathways. The compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate can affect various biochemical and physiological processes in the body. The compound has been shown to inhibit the activity of various enzymes such as thrombin, cyclooxygenase, and lipoxygenase. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, the compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate is its high yield and purity. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate. One area of research is the development of new derivatives of this compound with enhanced biological activity and reduced toxicity. Another area of research is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the compound's potential use as a diagnostic tool for cancer detection is also an area of future research.
Synthesemethoden
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate involves the reaction of coumarin with butylchloride and chlorosulfonic acid. The reaction takes place in the presence of a catalyst and under controlled conditions. The product obtained is then purified using various techniques such as recrystallization and column chromatography. The yield of the product is usually high, and the purity can be determined using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess anticoagulant, anti-inflammatory, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO5S/c1-2-3-7-13-10-19(21)24-17-12-18(16(20)11-15(13)17)25-26(22,23)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFFZFJPAXHVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5154140.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5154154.png)
![3-{[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5154158.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5154166.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5154172.png)
![2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5154180.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154181.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)
